molecular formula C23H24FN7O3 B2555204 ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE CAS No. 1207000-26-7

ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B2555204
CAS No.: 1207000-26-7
M. Wt: 465.489
InChI Key: ZDAPRCXNVWSRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core

Preparation Methods

The synthesis of ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, which is then functionalized through various chemical transformations. For instance, the key starting material can be obtained by treating a formimidate derivative with hydrazine hydrate in ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of similar structures have been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The pathways involved typically include modulation of signaling cascades that regulate cell growth and survival.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, which share the core structure but differ in their functional groups and substituents. These compounds are often compared based on their biological activity, stability, and ease of synthesis. ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific fluorophenyl and tetrahydropyrazinecarboxylate groups, which may confer distinct biological properties and synthetic advantages .

Properties

IUPAC Name

ethyl 4-[3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN7O3/c1-2-34-23(33)29-11-9-28(10-12-29)21(32)8-7-20-25-26-22-19-15-18(16-3-5-17(24)6-4-16)27-31(19)14-13-30(20)22/h3-6,13-15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAPRCXNVWSRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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